molecular formula C10H11BrO2 B6158515 5-bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine CAS No. 1637490-65-3

5-bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine

Cat. No.: B6158515
CAS No.: 1637490-65-3
M. Wt: 243.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines It is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 2nd position of the benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethyl-2,3-dihydro-1,4-benzodioxine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the bromine atom or other functional groups can lead to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion can yield 5-hydroxy-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine, while oxidation with potassium permanganate can produce this compound-3,4-diol.

Scientific Research Applications

5-bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 5-bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biochemical responses. The exact molecular pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2,3-dihydro-1,4-benzodioxine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-chloro-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    5-fluoro-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.

Uniqueness

5-bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds.

Properties

CAS No.

1637490-65-3

Molecular Formula

C10H11BrO2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.